In Vitro Antiviral Potency: Efavirenz IC50 7.7 nM vs. Nevirapine 200 nM (Wild-Type HIV-1 RT)
In a comparative biochemical assay using recombinant HIV-1 reverse transcriptase, efavirenz exhibited an IC50 of 7.7 ± 0.9 nM against wild-type enzyme, representing a 26-fold greater potency than nevirapine (IC50 200 ± 45 nM) and comparable potency to delavirdine (IC50 5.4 ± 0.4 nM) [1]. This in vitro potency advantage translates to lower required plasma concentrations for virologic suppression, contributing to the feasibility of once-daily dosing with a favorable forgiveness profile [2].
| Evidence Dimension | In vitro inhibitory concentration (IC50) against wild-type HIV-1 reverse transcriptase |
|---|---|
| Target Compound Data | 7.7 ± 0.9 nM |
| Comparator Or Baseline | Nevirapine: 200 ± 45 nM; Delavirdine: 5.4 ± 0.4 nM |
| Quantified Difference | Efavirenz is 26-fold more potent than nevirapine (7.7 nM vs. 200 nM) |
| Conditions | Recombinant HIV-1 RT enzyme assay using poly(C)·oligo(dG) template-primer |
Why This Matters
Superior intrinsic potency allows for once-daily dosing at 600 mg with sustained trough concentrations exceeding the IC90, reducing pill burden and improving adherence.
- [1] Magdalena N, et al. Table 1: IC50 values of NNRTIs against wild-type HIV-1 RT. PMC. 2021. View Source
- [2] Drake SM. NNRTIs—a new class of drugs for HIV. J Antimicrob Chemother. 2000;45(4):417-420. View Source
